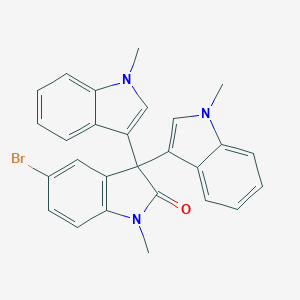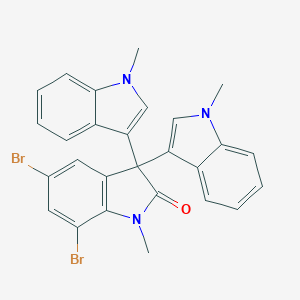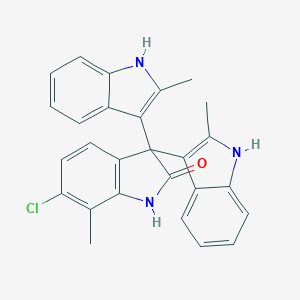![molecular formula C15H10ClNO2S2 B307494 (4Z)-2-[(2-chlorobenzyl)sulfanyl]-4-(furan-2-ylmethylidene)-1,3-thiazol-5(4H)-one](/img/structure/B307494.png)
(4Z)-2-[(2-chlorobenzyl)sulfanyl]-4-(furan-2-ylmethylidene)-1,3-thiazol-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4Z)-2-[(2-chlorobenzyl)sulfanyl]-4-(furan-2-ylmethylidene)-1,3-thiazol-5(4H)-one is a thiazole derivative that has been extensively studied in the field of medicinal chemistry. This compound has shown promising results in the treatment of various diseases, and its mechanism of action has been extensively investigated.
Mécanisme D'action
The mechanism of action of (4Z)-2-[(2-chlorobenzyl)sulfanyl]-4-(furan-2-ylmethylidene)-1,3-thiazol-5(4H)-one involves the inhibition of various enzymes and signaling pathways. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. This compound also inhibits the activity of various kinases such as protein kinase C (PKC) and mitogen-activated protein kinase (MAPK), which are involved in cell signaling pathways.
Biochemical and Physiological Effects:
(4Z)-2-[(2-chlorobenzyl)sulfanyl]-4-(furan-2-ylmethylidene)-1,3-thiazol-5(4H)-one has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of inflammatory mediators such as prostaglandins and cytokines. This compound also exhibits antimicrobial activity against various bacterial and fungal strains. In addition, it has been found to possess antioxidant properties and can scavenge free radicals.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (4Z)-2-[(2-chlorobenzyl)sulfanyl]-4-(furan-2-ylmethylidene)-1,3-thiazol-5(4H)-one in lab experiments include its potent activity against various enzymes and signaling pathways, its broad-spectrum antimicrobial activity, and its antioxidant properties. However, the limitations include its low solubility in water, which can make it difficult to use in certain experimental setups.
Orientations Futures
There are several future directions for the research on (4Z)-2-[(2-chlorobenzyl)sulfanyl]-4-(furan-2-ylmethylidene)-1,3-thiazol-5(4H)-one. One potential direction is the investigation of its potential use in the treatment of Alzheimer's disease, as it has been found to possess neuroprotective properties. Another direction is the development of novel derivatives of this compound with improved solubility and pharmacokinetic properties. Furthermore, the use of this compound in combination with other drugs or therapies could also be explored to enhance its therapeutic efficacy.
Méthodes De Synthèse
The synthesis of (4Z)-2-[(2-chlorobenzyl)sulfanyl]-4-(furan-2-ylmethylidene)-1,3-thiazol-5(4H)-one involves the reaction of 2-chlorobenzyl mercaptan with furan-2-carbaldehyde and 2-aminothiazole in the presence of a suitable base. The reaction proceeds through a series of steps, and the final product is obtained after purification and isolation.
Applications De Recherche Scientifique
(4Z)-2-[(2-chlorobenzyl)sulfanyl]-4-(furan-2-ylmethylidene)-1,3-thiazol-5(4H)-one has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory, antimicrobial, antitumor, and antioxidant properties. This compound has also shown promising results in the treatment of various diseases such as cancer, diabetes, and Alzheimer's disease.
Propriétés
Nom du produit |
(4Z)-2-[(2-chlorobenzyl)sulfanyl]-4-(furan-2-ylmethylidene)-1,3-thiazol-5(4H)-one |
|---|---|
Formule moléculaire |
C15H10ClNO2S2 |
Poids moléculaire |
335.8 g/mol |
Nom IUPAC |
(4Z)-2-[(2-chlorophenyl)methylsulfanyl]-4-(furan-2-ylmethylidene)-1,3-thiazol-5-one |
InChI |
InChI=1S/C15H10ClNO2S2/c16-12-6-2-1-4-10(12)9-20-15-17-13(14(18)21-15)8-11-5-3-7-19-11/h1-8H,9H2/b13-8- |
Clé InChI |
WQZVBSJYPYUDEP-JYRVWZFOSA-N |
SMILES isomérique |
C1=CC=C(C(=C1)CSC2=N/C(=C\C3=CC=CO3)/C(=O)S2)Cl |
SMILES |
C1=CC=C(C(=C1)CSC2=NC(=CC3=CC=CO3)C(=O)S2)Cl |
SMILES canonique |
C1=CC=C(C(=C1)CSC2=NC(=CC3=CC=CO3)C(=O)S2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-[3-(Allylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-1,3-benzodioxol-4-yl methyl ether](/img/structure/B307411.png)
![1-{3-[(2-chlorobenzyl)sulfanyl]-6-[4-(trifluoromethyl)phenyl][1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl}ethanone](/img/structure/B307412.png)
![5-bromo-3-(2-[4-chloro(methyl)anilino]-4-oxo-1,3-thiazol-5(4H)-ylidene)-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B307413.png)
![1-{3-[(2-chlorobenzyl)sulfanyl]-6-[3-(cyclopentyloxy)phenyl][1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl}ethanone](/img/structure/B307416.png)
![3-(Allylsulfanyl)-6-[3-(cyclopentyloxy)phenyl]-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307417.png)
![1-[10-bromo-3-(ethylsulfanyl)-6-phenyl[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone](/img/structure/B307419.png)
![2-(acetyloxy)-3-bromo-5-[(2-[4-chloro(methyl)anilino]-4-oxo-1,3-thiazol-5(4H)-ylidene)methyl]phenyl acetate](/img/structure/B307420.png)

![3-(Allylsulfanyl)-6-(3-bromo-4-ethoxy-5-methoxyphenyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307423.png)
![2-[3-(Allylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl benzyl ether](/img/structure/B307424.png)

![3-(Allylsulfanyl)-6-(3-ethoxy-2-methoxyphenyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307429.png)

![1-methyl-3-{(1-methyl-1H-indol-3-yl)[4-(2-propynyloxy)phenyl]methyl}-1H-indole](/img/structure/B307434.png)